4-Ethyl-2-methylanilinehydrochloride
Description
4-Ethyl-2-methylaniline hydrochloride (C₉H₁₄ClN) is a substituted aniline derivative and hydrochloride salt. Its molecular structure comprises a benzene ring with an ethyl group (-CH₂CH₃) at the para position and a methyl group (-CH₃) at the ortho position, with an amine group (-NH₂) protonated by hydrochloric acid. Key properties include:
- Molecular weight: 171.668 g/mol (monoisotopic mass: 171.081477 g/mol)
- ChemSpider ID: 24746591
- CAS Registry Number: 1201943-82-9 .
This compound is primarily utilized in organic synthesis and pharmaceutical intermediate production. Its structural features influence solubility, stability, and reactivity, making comparisons with analogous compounds critical for applications in drug development and material science.
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
171.67 g/mol |
IUPAC Name |
4-ethyl-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-3-8-4-5-9(10)7(2)6-8;/h4-6H,3,10H2,1-2H3;1H |
InChI Key |
BCJFYYCOZNLQAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylanilinehydrochloride typically involves the nitration of ethylbenzene followed by reduction to form the corresponding amine. The nitration process involves treating ethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a reducing agent such as iron and hydrochloric acid to yield 4-ethyl-2-methylaniline. Finally, the amine is protonated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation may also be employed to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethyl-2-methylanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylanilinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected based on structural and functional similarities, focusing on substituted aniline hydrochlorides:
4-Chloro-2-methylaniline Hydrochloride (CAS 3165-93-3)
- Molecular formula : C₇H₉Cl₂N
- Molecular weight : ~177.91 g/mol (calculated)
- Key differences :
- Substitutes the ethyl group in 4-Ethyl-2-methylaniline hydrochloride with a chlorine atom at the para position.
- The chlorine atom introduces electron-withdrawing effects, reducing basicity compared to the ethyl group’s electron-donating nature.
- Higher molecular weight due to chlorine’s atomic mass (35.45 vs. ethyl group’s 15.03).
- Applications : Intermediate in agrochemicals and dyes .
4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride
- Molecular formula : C₁₀H₁₇Cl₂N₂
- Molecular weight : ~259.17 g/mol (estimated)
- Key differences: Features a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) substituent at the para position, introducing tertiary amine functionality. Exists as a dihydrochloride salt, enhancing water solubility compared to mono-hydrochloride derivatives.
4-Chloro-2-ethylaniline (Non-Hydrochloride Analog)
- Molecular formula : C₈H₁₀ClN
- Molecular weight : 155.6 g/mol
- Key differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| 4-Ethyl-2-methylaniline hydrochloride | C₉H₁₄ClN | 171.67 | Para-ethyl, ortho-methyl | Monohydrochloride |
| 4-Chloro-2-methylaniline hydrochloride | C₇H₉Cl₂N | 177.91 | Para-chloro, ortho-methyl | Monohydrochloride |
| 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride | C₁₀H₁₇Cl₂N₂ | 259.17 | Para-dimethylaminoethyl | Dihydrochloride |
| 4-Chloro-2-ethylaniline | C₈H₁₀ClN | 155.6 | Para-chloro, ortho-ethyl | Free base |
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., ethyl) increase basicity and reactivity in nucleophilic substitutions, whereas electron-withdrawing groups (e.g., chlorine) reduce basicity but enhance stability toward oxidation .
- Hydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations, compared to free bases .
Structural Impact on Applications :
- 4-Ethyl-2-methylaniline hydrochloride : Preferred in syntheses requiring balanced lipophilicity and solubility.
- 4-Chloro derivatives : Utilized in environments demanding oxidative stability (e.g., pesticide intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
